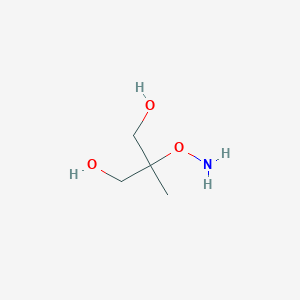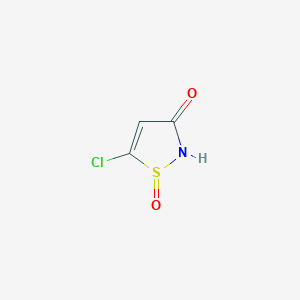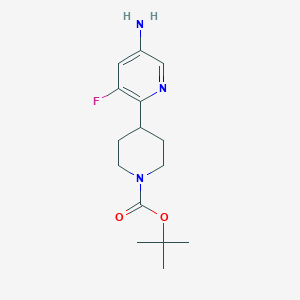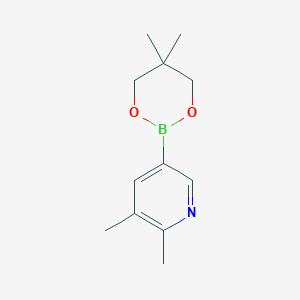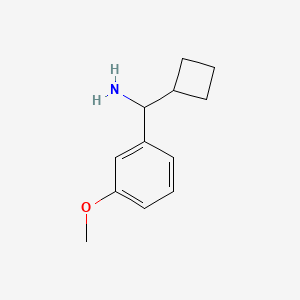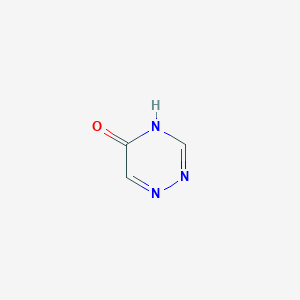
1,2,4-Triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and wide range of applications in various fields, including agriculture, medicine, and materials science. The structure of this compound consists of a six-membered ring containing three nitrogen atoms and one oxygen atom, which imparts unique chemical reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triazin-5(4H)-one can be synthesized through various methods. One common synthetic route involves the reaction of hydrazine derivatives with carbonyl compounds. For example, the reaction of hydrazine hydrate with formamide under acidic conditions can yield this compound. Another method involves the cyclization of appropriate precursors, such as the reaction of amidines with nitriles in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial for efficient production. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters are carefully controlled to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.
Scientific Research Applications
1,2,4-Triazin-5(4H)-one has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. For example, it may inhibit DNA synthesis by interfering with the function of DNA polymerase. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1,2,4-Triazin-5(4H)-one can be compared with other similar compounds, such as:
1,3,5-Triazine: Another triazine derivative with different substitution patterns and reactivity.
1,2,4-Triazole: A related heterocyclic compound with a five-membered ring containing three nitrogen atoms.
Pyrimidine: A six-membered ring compound with two nitrogen atoms, commonly found in nucleic acids.
The uniqueness of this compound lies in its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical properties and reactivity compared to other triazine derivatives.
Properties
CAS No. |
134434-29-0 |
|---|---|
Molecular Formula |
C3H3N3O |
Molecular Weight |
97.08 g/mol |
IUPAC Name |
4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C3H3N3O/c7-3-1-5-6-2-4-3/h1-2H,(H,4,6,7) |
InChI Key |
BFNNILAMSKQDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
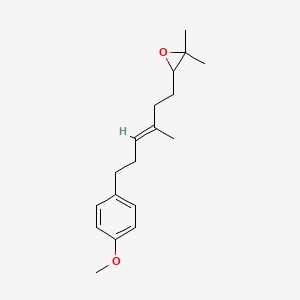
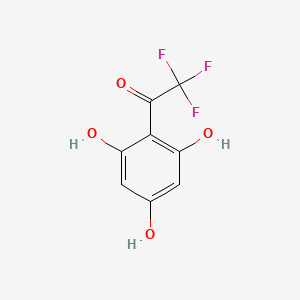
![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
